![molecular formula C9H11NO3 B2827322 2-[3-(Hydroxymethyl)phenoxy]acetamide CAS No. 774195-26-5](/img/structure/B2827322.png)
2-[3-(Hydroxymethyl)phenoxy]acetamide
Descripción general
Descripción
“2-[3-(Hydroxymethyl)phenoxy]acetamide” is a chemical compound with the molecular formula C9H11NO3 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of “2-[3-(Hydroxymethyl)phenoxy]acetamide” involves several chemical techniques . It is synthesized using new pharmaceutical compounds and their biological effects are studied using computational chemistry applications .Molecular Structure Analysis
The molecular structure of “2-[3-(Hydroxymethyl)phenoxy]acetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The InChI code for this compound is 1S/C9H11NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-4,11H,5-6H2,(H2,10,12) .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(Hydroxymethyl)phenoxy]acetamide” are studied using many chemical techniques as well as new computational chemistry applications . These reactions are used to study the utilization of drugs and their biological effects .Physical And Chemical Properties Analysis
The physical form of “2-[3-(Hydroxymethyl)phenoxy]acetamide” is a powder . It has a molecular weight of 181.19 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
- Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a compound related in structure and synthetic pathways to 2-[3-(Hydroxymethyl)phenoxy]acetamide, is an important intermediate for the synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) on chemoselective monoacetylation of 2-aminophenol showcases the potential of using similar compounds in drug synthesis processes. Their study focused on optimizing the process for efficiency and selectivity, highlighting the importance of such intermediates in pharmaceutical synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Development of New Chemical Entities : Rani et al. (2014) utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer, anti-inflammatory, and analgesic activities, revealing the potential of such derivatives in therapeutic applications. This study exemplifies how modifications to the phenoxyacetamide structure can lead to significant biological activities, offering insights into the potential applications of 2-[3-(Hydroxymethyl)phenoxy]acetamide in drug development (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Applications and Environmental Remediation
- Photocatalytic Degradation of Pharmaceuticals : Jallouli et al. (2017) conducted a study on the photocatalytic degradation of acetaminophen, a compound structurally related to 2-[3-(Hydroxymethyl)phenoxy]acetamide, using TiO2 nanoparticles under UV light. This research highlights the potential of phenoxyacetamide derivatives in environmental remediation applications, particularly in the degradation of pharmaceutical contaminants in water sources (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Direcciones Futuras
The future directions in the research of “2-[3-(Hydroxymethyl)phenoxy]acetamide” involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This presents an opportunity for chemists to design new compounds of widely different composition .
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-4,11H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFQDDMBPQMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

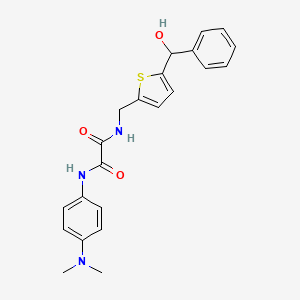
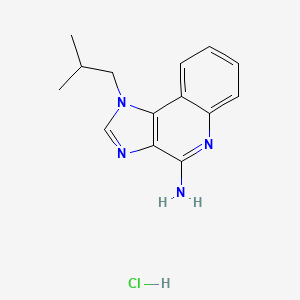
![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
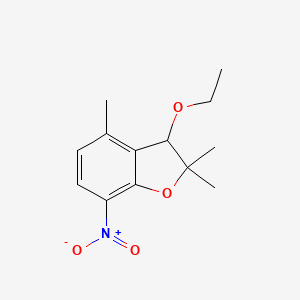
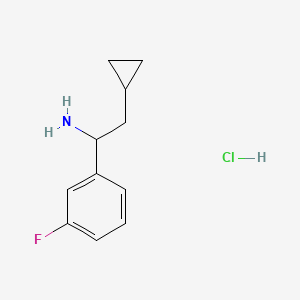
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827250.png)
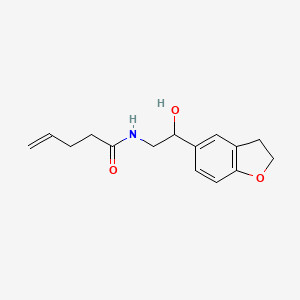
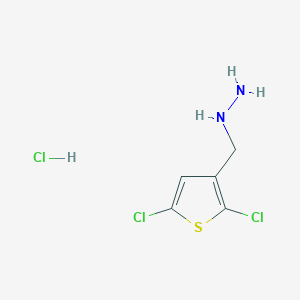

![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)
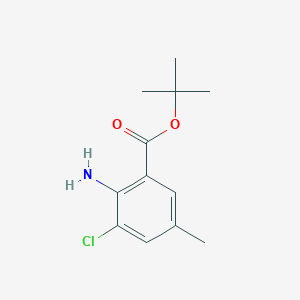
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)
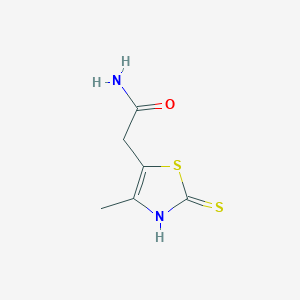
![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)